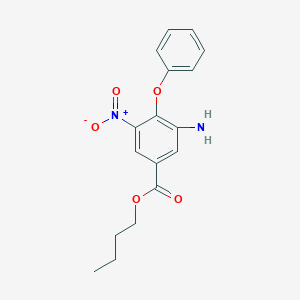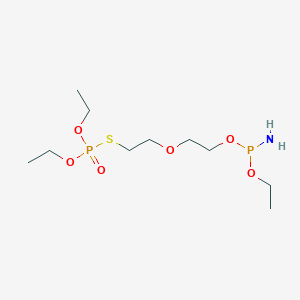
s-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) o,o-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate: is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate typically involves the reaction of O,O-diethyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.
Scientific Research Applications
S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- O,O-Diethyl S-phenyl phosphorothioate
- O,O-Diethyl S-(p-nitrophenyl) phosphorothioate
Comparison: Compared to these similar compounds, S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate is unique due to its specific amino and trioxa-phosphadecan structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
23497-20-3 |
|---|---|
Molecular Formula |
C10H25NO6P2S |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
1-[amino(ethoxy)phosphanyl]oxy-2-(2-diethoxyphosphorylsulfanylethoxy)ethane |
InChI |
InChI=1S/C10H25NO6P2S/c1-4-14-18(11)15-8-7-13-9-10-20-19(12,16-5-2)17-6-3/h4-11H2,1-3H3 |
InChI Key |
KEMCHRRJMJYQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(N)OCCOCCSP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
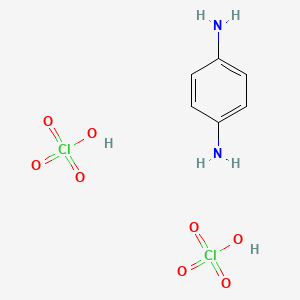

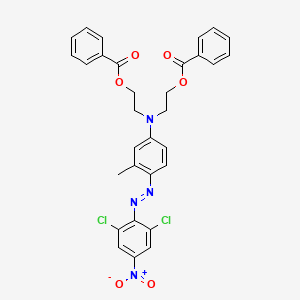
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
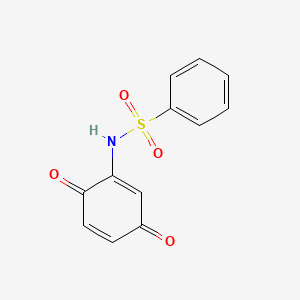
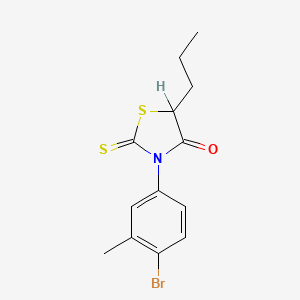
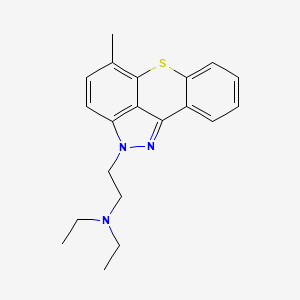
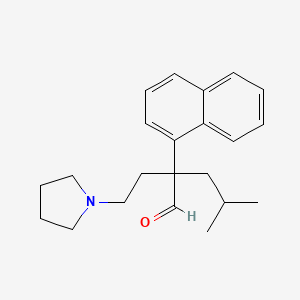
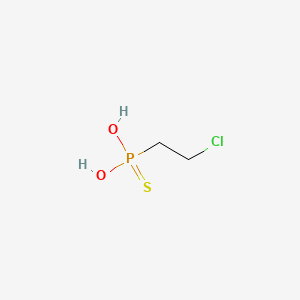
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
